Bromazine, chemically known as 2-[(4-bromophenyl)-phenylmethoxy]-N, N-dimethylethanamine, is a synthetic compound belonging to the class of diphenylmethane derivatives [, ]. It shares structural similarities with diphenhydramine and is categorized as a first-generation H1-receptor antagonist [, ]. Scientific research utilizes bromazine primarily for its antihistamine properties and explores its physicochemical characteristics and potential applications beyond its traditional role as an anti-allergy medication.
Related Compounds
Diphenhydramine
Compound Description: Diphenhydramine (2-(diphenylmethoxy)-N,N-dimethylethanamine) is an ethanolamine derivative and a first-generation H1-antihistamine. It exhibits anti-allergic, sedative, antiemetic, and anticholinergic properties. Like bromazine, diphenhydramine competitively and selectively blocks histamine H1 receptors, primarily in the central and peripheral nervous systems. This action prevents histamine-induced physiological responses such as bronchoconstriction, vasodilation, increased capillary permeability, itching, and gastrointestinal smooth muscle spasms []. Diphenhydramine also exhibits anticholinergic effects by binding to and blocking muscarinic receptors in the peripheral and central nervous systems [].
Relevance: Diphenhydramine is the parent compound of bromazine. They share a similar structure, differing only in the presence of a bromine atom at the para position of one phenyl ring in bromazine [, ]. Both compounds exhibit comparable antihistaminic activities, but their pharmacological profiles may differ due to the bromine substitution in bromazine [, ].
Bromodiphenhydramine N-oxide
Compound Description: Bromodiphenhydramine N-oxide (2-[(4-bromophenyl)phenylmethoxy]-N,N-dimethyl-ethanamine N-oxide) is an N-oxygenated metabolite of bromazine identified in human urine after bromazine administration []. The N-oxidation of tertiary amines, such as bromazine, is a common metabolic pathway in humans.
Relevance: Bromodiphenhydramine N-oxide is a phase I metabolite of bromazine, indicating that it's a direct product of the drug's biotransformation []. The presence of this metabolite in urine suggests that N-oxidation is one of the metabolic pathways involved in bromazine elimination from the body.
N-monodesmethylbromazine
Compound Description: N-monodesmethylbromazine (2-[(4-bromophenyl)phenylmethoxy]-N-methylethanamine) is a desmethyl metabolite of bromazine identified in human urine []. N-demethylation is a common metabolic pathway for drugs containing N-methyl groups.
Relevance: N-monodesmethylbromazine is a phase I metabolite of bromazine, formed by the removal of a methyl group from the tertiary amine []. Its presence in urine suggests that N-demethylation is another metabolic pathway contributing to the elimination of bromazine.
N-didesmethylbromazine
Compound Description: N-didesmethylbromazine (2-[(4-bromophenyl)phenylmethoxy]ethanamine) is a metabolite of bromazine identified in human urine []. It is formed by the removal of both methyl groups from the tertiary amine moiety of bromazine.
Relevance: N-didesmethylbromazine is a phase I metabolite of bromazine, resulting from a second N-demethylation of N-monodesmethylbromazine []. This further desmethylated metabolite found in urine highlights the significance of N-demethylation in bromazine metabolism.
p-Bromobenzhydrol
Compound Description: p-Bromobenzhydrol ((4-bromophenyl)(phenyl)methanol) is a metabolite of bromazine found in human urine []. It is formed by the oxidative cleavage of the ether linkage in bromazine.
Relevance: p-Bromobenzhydrol is a phase I metabolite of bromazine, resulting from the metabolic breakdown of the parent compound []. Its presence in urine indicates the involvement of oxidative metabolic pathways in bromazine degradation.
p-Bromobenzophenone
Compound Description: p-Bromobenzophenone ( (4-bromophenyl) (phenyl)methanone) is a metabolite of bromazine found in human urine []. It is formed by further oxidation of p-bromobenzhydrol.
Relevance: p-Bromobenzophenone is a secondary metabolite of bromazine, likely generated from the further oxidation of p-bromobenzhydrol []. Its identification in urine suggests a metabolic pathway where p-bromobenzhydrol undergoes further enzymatic modification.
p-Hydroxybenzophenone
Compound Description: p-Hydroxybenzophenone (4-hydroxybenzophenone) is a metabolite of bromazine detected in human urine []. It is formed by the hydroxylation of the aromatic ring in bromazine.
Relevance: p-Hydroxybenzophenone is a phase I metabolite of bromazine, suggesting aromatic hydroxylation as a metabolic pathway involved in bromazine biotransformation []. Its detection in urine further supports the diverse metabolic transformations bromazine undergoes in the body.
Relevance: This compound is structurally related to bromazine and diphenhydramine and was included in a study investigating the relationship between structure and disposition of diphenhydramine analogues []. The study aimed to understand how structural modifications impact the pharmacokinetic properties of these compounds.
2-Methyldiphenhydramine
Relevance: Similar to 4-methyldiphenhydramine, this compound was included in the study examining the structure-disposition relationship of diphenhydramine analogues []. The study demonstrated that substitutions on the aromatic rings can influence the clearance and volume of distribution of these compounds.
4-tert-Butyldiphenhydramine
Relevance: This compound, along with other diphenhydramine analogues, was included in the study on structure-disposition relationships []. The findings indicated that the hydrophobic nature of the substituent significantly impacts the pharmacokinetic parameters of these analogues.
Relevance: Methdilazine, structurally unrelated to bromazine, was investigated alongside bromazine and other compounds for potential antibacterial activity and synergistic effects with antibiotics [, ]. Studies suggested that methdilazine exhibits antibacterial activity and demonstrates synergistic effects when combined with specific antibiotics and chemotherapeutic agents, including bromazine.
Chlorcyclizine
Relevance: While structurally different from bromazine, chlorcyclizine belongs to the same pharmacological class of H1-antihistamines. A study investigating the aggregation properties of antihistamines in aqueous solutions included both chlorcyclizine and bromazine, highlighting their shared tendency to form micelles at specific concentrations [, , ].
Diphenylpyraline
Relevance: Like bromazine and chlorcyclizine, diphenylpyraline was part of the study examining the micellar properties of antihistamines [, , ]. The research indicated that these structurally diverse antihistamines share a propensity for aggregation in aqueous solutions, forming micelles above specific concentration thresholds.
Tripelennamine
Relevance: Tripelennamine, structurally unrelated to bromazine, was included in a study investigating the aggregation properties of various medicinal amines, including bromazine []. This research aimed to understand the solution behavior of these compounds and their potential to form aggregates like micelles.
Relevance: Promethazine, while structurally different from bromazine, was investigated for potential antibacterial activity and synergistic effects with other compounds, including bromazine []. The study aimed to explore the antimicrobial properties of these compounds and their potential for combination therapies.
Source and Classification
Bromazine is synthesized from readily available chemical precursors through a series of reactions. It falls under the category of first-generation antihistamines, which are known for their ability to cross the blood-brain barrier, leading to sedative effects. Its classification includes:
Chemical Class: Ethanolamine
Mechanism of Action: Antihistamine and anticholinergic effects
Therapeutic Uses: Treatment of allergic reactions, motion sickness, and as a sedative.
Synthesis Analysis
The synthesis of Bromazine involves several steps:
Grignard Reaction: The process begins with a Grignard reaction between phenylmagnesium bromide and para-bromobenzaldehyde to produce p-bromobenzhydrol.
Halogenation: This intermediate undergoes halogenation using acetyl bromide in a benzene solvent to yield p-bromo-benzhydrylbromide.
Etherification: Finally, etherification with deanol completes the synthesis of Bromazine.
p Bromobenzhydrol+Acetyl Bromide→p Bromo benzhydrylbromide
p Bromo benzhydrylbromide+Deanol→Bromazine
This multi-step synthesis is notable for its use of common reagents and relatively straightforward procedures.
Molecular Structure Analysis
Bromazine has the molecular formula C17H20BrNO and a molar mass of approximately 334.257g/mol. Its structure features a bromine atom attached to one of the phenyl rings, which influences its pharmacological properties.
3D Structure: The compound exhibits a planar configuration typical of aromatic compounds, with bond angles around the brominated phenyl group being close to 120∘.
The presence of the bromine atom enhances the lipophilicity of the molecule, contributing to its ability to penetrate biological membranes effectively.
Chemical Reactions Analysis
Bromazine participates in various chemical reactions typical for halogenated organic compounds:
Electrophilic Aromatic Substitution: The bromine substituent can participate in further electrophilic substitution reactions, making it amenable for modifications that could enhance its therapeutic profile.
Dehalogenation Reactions: Under certain conditions, Bromazine can undergo dehalogenation, which may lead to the formation of less active or inactive compounds.
Hydrolysis: In aqueous environments, Bromazine can hydrolyze, leading to the release of bromide ions and other products.
These reactions are essential for both its metabolic pathways in vivo and potential modifications in synthetic chemistry.
Mechanism of Action
Bromazine exerts its pharmacological effects primarily through antagonism at histamine H1 receptors and muscarinic acetylcholine receptors. This dual action results in:
Antihistaminic Effects: Blocking H1 receptors alleviates symptoms associated with allergies such as itching, sneezing, and runny nose.
Anticholinergic Effects: By inhibiting muscarinic receptors, it produces sedative effects and reduces secretions.
The compound's high protein binding (approximately 96%) indicates that it remains in circulation for extended periods, which may contribute to both therapeutic effects and side effects such as sedation.
Physical and Chemical Properties Analysis
Bromazine possesses distinct physical and chemical properties:
Appearance: Typically exists as a crystalline solid.
Solubility: Soluble in organic solvents like ethanol but less soluble in water.
Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
Key Properties
Property
Value
Molecular Formula
C17H20BrNO
Molar Mass
334.257g/mol
Melting Point
Not specified
Solubility
Soluble in ethanol
Bioavailability
High
These properties are critical for understanding how Bromazine behaves in biological systems and its potential applications.
Applications
Bromazine is primarily used in clinical settings for:
Allergy Relief: Effective in treating allergic rhinitis and urticaria due to its antihistaminic properties.
Sedation: Utilized as a sedative in various medical contexts due to its central nervous system depressant effects.
Motion Sickness Prevention: Helps mitigate symptoms associated with motion sickness.
The ongoing research into Bromazine's efficacy suggests potential applications beyond traditional antihistamines, including studies on cognitive effects related to prolonged use of anticholinergics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bromazine is a tertiary amino compound that is the 4-bromobenzhydryl ether of 2-(dimethylamino)ethanol. An antihistamine with antimicrobial properties, it is used in the control of cutaneous allergies. It has a role as an antimicrobial agent, a muscarinic antagonist and a H1-receptor antagonist. It is a tertiary amino compound and an organobromine compound. It contains a bromazine hydrochloride. Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial property. Bromodiphenhydramine is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. Bromodiphenhydramine is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors. Bromodiphenhydramine is only found in individuals that have used or taken this drug. It is an ethanolamine antihistamine with antimicrobial property. Bromodiphenhydramine is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.